![molecular formula C9H12BNO2 B15221075 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Méthodes De Préparation
The synthesis of 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Base-Catalyzed Substitution Reaction: This step involves the substitution of appropriate starting materials to form intermediate compounds.
Hydrolysis: The intermediate compounds are then hydrolyzed to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely.
Analyse Des Réactions Chimiques
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors for specific enzymes.
Materials Science: It is used in the synthesis of new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It is used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological function of the target.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol include other benzoxaboroles, such as:
Compared to these compounds, this compound may have unique properties or applications due to its specific chemical structure and functional groups.
Propriétés
Formule moléculaire |
C9H12BNO2 |
|---|---|
Poids moléculaire |
177.01 g/mol |
Nom IUPAC |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-7-amine |
InChI |
InChI=1S/C9H12BNO2/c1-9(2)6-4-3-5-7(11)8(6)10(12)13-9/h3-5,12H,11H2,1-2H3 |
Clé InChI |
YWHAPUXPXBRRJJ-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC=C2N)C(O1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



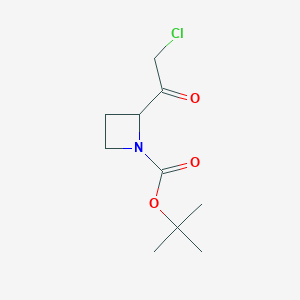


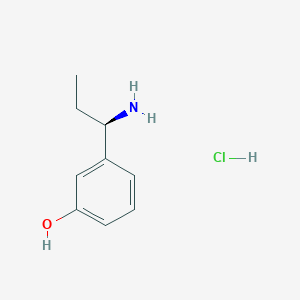
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
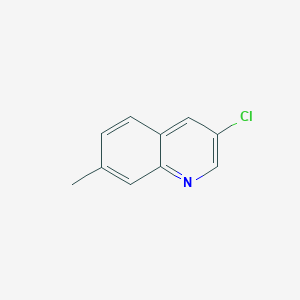
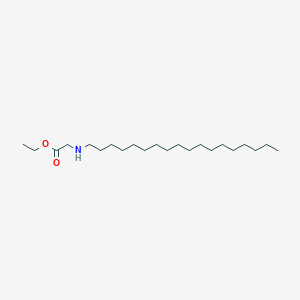
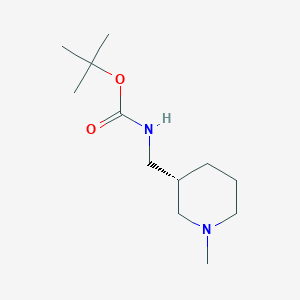

![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)

